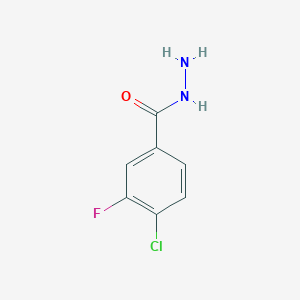

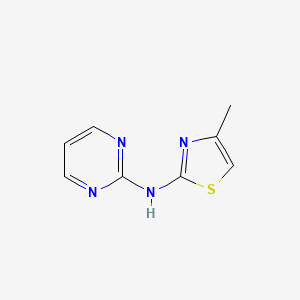

4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine” is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine . It is a part of a novel series of compounds that have been identified as highly potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Wirkmechanismus

Target of Action

The primary targets of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as a potent inhibitor of CDK2/4/6 . It binds to these kinases, blocking their activity and thereby reducing the phosphorylation level of the retinoblastoma protein (Rb) . This inhibition prevents the release of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The compound affects the CDK4/6-Rb-E2F pathway , which is disrupted in approximately 90% of cancers . By inhibiting CDK2/4/6, the compound prevents the phosphorylation of Rb, thereby blocking the release of E2F transcription factors and the subsequent transcription of genes necessary for DNA replication .

Result of Action

The inhibition of CDK2/4/6 by this compound results in the blockage of tumor cell proliferation . In a study, repeated oral administration of a similar compound caused marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts without having a negative effect on body weight and showing any sign of clinical toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a corrosion inhibition study, the compound showed an efficient inhibition effect for mild steel in an acid medium . .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine in lab experiments is its potential pharmacological properties. This compound has been found to have various effects on cells and animals, which makes it a promising candidate for further studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Zukünftige Richtungen

There are several future directions for the study of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine. One direction is to study the mechanism of action of this compound in more detail. Another direction is to study the potential therapeutic effects of this compound in animal models of various diseases. Additionally, it may be useful to study the potential toxicity of this compound in more detail to ensure its safety for further studies.

Conclusion:

In conclusion, this compound is a chemical compound that has potential pharmacological properties. It is synthesized using specific methods and has been found to have various biochemical and physiological effects. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial effects, and has potential as an anti-diabetic agent. Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of this compound.

Synthesemethoden

The synthesis of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine involves a series of chemical reactions. One of the methods used to synthesize this compound is the reaction of 4-methyl-2-thiazolamine with pyrimidine-2-carboxaldehyde. This reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine has been found to have potential pharmacological properties. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been found to have potential as an anti-diabetic agent. It has been studied in vitro and in vivo for its effects on various cell lines and animal models.

Biochemische Analyse

Biochemical Properties

4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine has been identified as a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase . The compound interacts with these kinases, inhibiting their activity and thereby affecting the progression of the cell cycle .

Cellular Effects

The effects of this compound on cells are largely due to its inhibitory action on CDK4/6 . By inhibiting these kinases, the compound can effectively halt the progression of the cell cycle, which can have significant effects on cellular function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with CDK4/6 . The compound binds to these kinases, inhibiting their activity and thereby preventing the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs) . This prevents the release of E2F transcription factors, which are necessary for the transition from the G1 phase to the S phase of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Repeated administration of the compound has been shown to cause marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts, without having a negative effect on body weight or showing any sign of clinical toxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with dosage . At certain dosages, the compound has been shown to effectively inhibit tumor growth in mouse models . The specific threshold effects and potential toxic or adverse effects at high doses have not been detailed in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly outlined in the available literature. Given its inhibitory action on CDK4/6, it is likely that the compound interacts with the metabolic pathways associated with these kinases .

Eigenschaften

IUPAC Name |

4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLBRNDSESTXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)

![4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2740950.png)

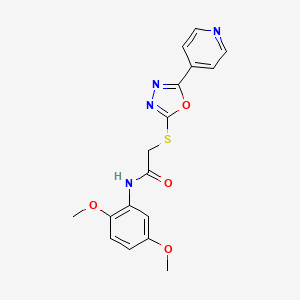

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)

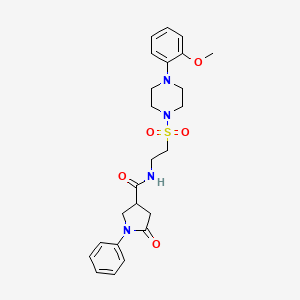

![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)

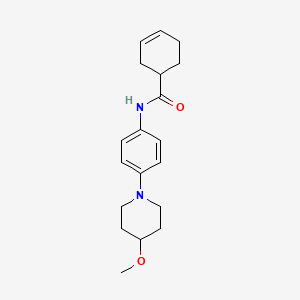

![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)

![3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2740958.png)

![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)